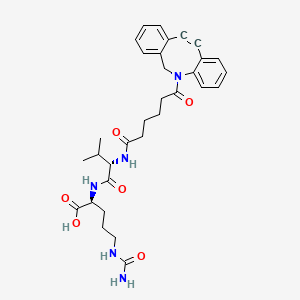

DBCO-Val-Cit-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H39N5O6 |

|---|---|

Molekulargewicht |

589.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |

InChI |

InChI=1S/C32H39N5O6/c1-21(2)29(30(40)35-25(31(41)42)13-9-19-34-32(33)43)36-27(38)15-7-8-16-28(39)37-20-24-12-4-3-10-22(24)17-18-23-11-5-6-14-26(23)37/h3-6,10-12,14,21,25,29H,7-9,13,15-16,19-20H2,1-2H3,(H,35,40)(H,36,38)(H,41,42)(H3,33,34,43)/t25-,29-/m0/s1 |

InChI-Schlüssel |

IMBGHUHYLUKXPQ-SVEHJYQDSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Intracellular Cleavage of DBCO-Val-Cit-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The DBCO-Val-Cit-OH linker is a critical component in the construction of advanced Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and controlled release of therapeutic payloads. This technical guide provides an in-depth exploration of the cleavage mechanism of the Val-Cit dipeptide within this linker system, focusing on the enzymatic processes, quantitative aspects, and experimental methodologies used for its characterization.

The Core Mechanism: Enzymatic Cleavage in the Lysosomal Compartment

The cleavage of the this compound linker is not a spontaneous chemical process but a highly specific, enzyme-mediated event that occurs within the lysosomal compartment of target cells. The core of this mechanism revolves around the Valine-Citrulline (Val-Cit) dipeptide, which is designed to be a substrate for lysosomal proteases, primarily Cathepsin B.[1]

The process unfolds in a series of orchestrated steps:

-

Antibody-Drug Conjugate (ADC) Internalization: An ADC, featuring the this compound linker, first binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[1]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of various hydrolytic enzymes, including cathepsins.[1]

-

Enzymatic Recognition and Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Cit dipeptide sequence of the linker.[1] The enzyme's active site accommodates the hydrophobic valine residue in its S2 subsite and the citrulline residue in its S1 subsite.[1] Cathepsin B then catalyzes the hydrolytic cleavage of the amide bond between citrulline and the adjacent p-aminobenzyl alcohol (PABC) self-immolative spacer.[1]

-

Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond is the trigger for the release of the cytotoxic payload. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade fragments the spacer, releasing the unmodified, active drug, carbon dioxide, and an aromatic remnant.[1]

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, research has shown that other lysosomal cysteine proteases, such as Cathepsin K, L, S, and F, can also contribute to this process.[][3] This enzymatic redundancy can be advantageous in preventing resistance to ADCs that might arise from the downregulation of a single protease.[1]

Quantitative Analysis of Val-Cit Linker Cleavage

The efficiency and rate of linker cleavage are critical parameters that dictate the overall efficacy and therapeutic window of an ADC. While specific kinetic parameters (Km, kcat) for the cleavage of full this compound containing ADCs are not widely published, comparative studies with model substrates provide valuable insights.

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Primary Cleaving Enzyme(s) | Key Characteristics |

| Val-Cit | Baseline standard for efficient cleavage | Cathepsin B, K, L, S, F | High stability in human plasma and efficient cleavage within lysosomes.[1][][3] |

| Val-Ala | Approximately 50% of the Val-Cit cleavage rate | Cathepsin B | Offers lower hydrophobicity, which can reduce the propensity for ADC aggregation, particularly at high drug-to-antibody ratios (DARs).[] |

| Phe-Lys | Significantly faster than Val-Cit by isolated Cathepsin B | Cathepsin B | While rapidly cleaved by the isolated enzyme, its cleavage rate is comparable to Val-Cit in lysosomal extracts, indicating the involvement of multiple enzymes.[1] |

It is important to note that the Val-Cit linker can exhibit some susceptibility to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can be a consideration in preclinical studies.[1][4]

Experimental Protocols for Assessing Cleavage

Validating the cleavage of the this compound linker is a crucial step in ADC development. Below are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS Based)

Objective: To quantify the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

-

ADC containing the this compound linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Activation Buffer (Assay Buffer containing 5 mM DTT)

-

Quenching Solution (e.g., acetonitrile with an internal standard)

-

HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate buffer.

-

Reconstitute and activate the recombinant Cathepsin B in the Activation Buffer according to the manufacturer's instructions. A typical pre-incubation is 15 minutes at 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (final concentration typically 1-10 µM) with the pre-warmed Assay Buffer.

-

Initiate the reaction by adding the activated Cathepsin B (final concentration typically 20-100 nM).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an excess of cold Quenching Solution. This stops the enzymatic activity and precipitates the protein components.

-

-

Sample Preparation and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant, containing the released payload, to an analysis vial.

-

Analyze the samples by HPLC or LC-MS to separate and quantify the amount of released payload.

-

-

Data Analysis:

-

Generate a standard curve for the payload to quantify its concentration in the samples.

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

Cell-Based ADC Internalization and Payload Release Assay

Objective: To assess the internalization of the ADC and the subsequent release of the payload in a cellular context.

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Non-target cell line (as a negative control)

-

ADC containing the this compound linker

-

Cell culture medium and supplements

-

Lysis buffer

-

LC-MS/MS system

Procedure:

-

Cell Culture:

-

Culture the target and non-target cells to an appropriate confluency in multi-well plates.

-

-

ADC Treatment:

-

Treat the cells with the ADC at various concentrations.

-

Incubate the cells for different time periods (e.g., 4, 24, 48 hours) to allow for ADC internalization and processing.

-

-

Cell Lysis and Sample Preparation:

-

At each time point, wash the cells to remove any unbound ADC.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and process them to extract the released payload (e.g., protein precipitation with acetonitrile).

-

-

LC-MS/MS Analysis:

-

Analyze the processed cell lysates by LC-MS/MS to quantify the intracellular concentration of the released payload.

-

-

Data Analysis:

-

Compare the amount of released payload in the target cells versus the non-target cells to demonstrate antigen-specific uptake and cleavage.

-

Determine the time course of payload release within the target cells.

-

Visualizing the Cleavage Mechanism and Experimental Workflows

Diagrams are essential for illustrating the complex biological and experimental processes involved in this compound cleavage.

References

An In-depth Technical Guide to DBCO-Val-Cit-OH: Structure, Function, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and applications of DBCO-Val-Cit-OH, a key heterobifunctional linker in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its physicochemical properties, a protocol for its use, and visual representations of its mechanism of action.

Core Structure and Functional Groups

This compound is a meticulously designed molecule that incorporates three key components: a Dibenzocyclooctyne (DBCO) moiety, a dipeptide linker composed of Valine (Val) and Citrulline (Cit), and a terminal hydroxyl group (-OH), which is part of a carboxylic acid. Each component serves a distinct and critical function in the molecule's overall utility.

a) Dibenzocyclooctyne (DBCO): The Bioorthogonal Handle

The DBCO group is a strained alkyne that serves as the bioorthogonal reactive handle of the molecule. Its significant ring strain allows it to readily undergo a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-containing molecules.[1] This "click chemistry" reaction is highly efficient and specific, proceeding readily in aqueous environments under physiological conditions without the need for a cytotoxic copper catalyst.[2]

Key Functional Groups of DBCO:

-

Strained Alkyne: The triple bond within the eight-membered ring is the reactive center for the SPAAC reaction.

-

Aromatic Rings: Two benzene rings fused to the cyclooctyne core contribute to the molecule's stability and hydrophobicity.

b) Valine-Citrulline (Val-Cit): The Cleavable Dipeptide Linker

The Val-Cit dipeptide is a crucial element for applications requiring controlled release of a conjugated payload, such as in ADCs. This specific dipeptide sequence is recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[3][4] This selective cleavage ensures that the payload is released preferentially within target cells, minimizing off-target toxicity.[3]

Key Functional Groups of Valine:

-

Amine Group (-NH2): Forms a peptide bond with the DBCO moiety.

-

Carboxylic Acid Group (-COOH): Forms a peptide bond with Citrulline.

-

Isopropyl Side Chain: A non-polar side chain that influences the linker's conformation.

Key Functional Groups of Citrulline:

-

Amine Group (-NH2): Forms a peptide bond with Valine.

-

Carboxylic Acid Group (-COOH): The terminal functional group of the entire molecule, providing a point for further conjugation.

-

Ureido Group (-NH-CO-NH2) in the side chain: Plays a role in the recognition by Cathepsin B.

c) Terminal Carboxylic Acid (-OH): The Conjugation Point

The terminal carboxylic acid on the citrulline residue provides a versatile attachment point for various payloads, such as cytotoxic drugs, fluorescent dyes, or other biomolecules. This group can be activated to facilitate covalent bond formation with amine-containing molecules.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₉N₅O₆ | [5] |

| Molecular Weight | 589.68 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO and DMF | [6][7] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [6][8][9] |

Mechanism of Action in Antibody-Drug Conjugates

The utility of this compound in ADCs is best understood by examining the sequence of events from conjugation to payload release.

a) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The first step involves the conjugation of the this compound linker (already attached to a payload) to an azide-modified antibody. The strained alkyne of the DBCO group reacts with the azide on the antibody to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with biological processes.[2]

b) Intracellular Cleavage by Cathepsin B

Once the ADC binds to its target antigen on a cancer cell, it is internalized via endocytosis and trafficked to the lysosome.[4] The acidic environment of the lysosome and the presence of proteases, particularly Cathepsin B, lead to the specific cleavage of the peptide bond between Citrulline and the payload-attachment point.[3] This releases the payload in its active form inside the target cell.

Experimental Protocol: Conjugation of a Payload to this compound

This protocol outlines the general steps for conjugating an amine-containing payload to the carboxylic acid group of this compound.

Materials:

-

This compound

-

Amine-containing payload

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of NHS and 1.2 equivalents of DCC to the solution.

-

Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated linker.

-

-

Conjugation to the Payload:

-

In a separate vessel, dissolve the amine-containing payload in anhydrous DMF or DMSO.

-

Add the activated DBCO-Val-Cit-NHS ester solution to the payload solution.

-

Stir the reaction at room temperature overnight.

-

-

Purification:

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, purify the DBCO-Val-Cit-Payload conjugate using reverse-phase preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that is instrumental in the development of advanced bioconjugates, particularly antibody-drug conjugates. Its well-defined structure, incorporating a bioorthogonal DBCO handle, a protease-cleavable Val-Cit dipeptide, and a versatile carboxylic acid conjugation point, allows for the precise and controlled assembly of complex biomolecules. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to effectively utilize this important chemical tool in their work.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]

- 8. This compound | AxisPharm [axispharm.com]

- 9. DBCO-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]

The Role of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of Dibenzocyclooctyne (DBCO) and its central role in copper-free click chemistry. It details the underlying mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), presents key quantitative data on reaction kinetics and stability, and offers detailed experimental protocols for core applications. Through structured data and visual workflows, this document serves as a comprehensive resource for professionals utilizing bioorthogonal chemistry in bioconjugation, drug development, and advanced molecular imaging.

Introduction to Copper-Free Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, selective, high-yielding, and generate minimal byproducts.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the requirement of a copper catalyst, which is cytotoxic, limits its application in living systems.[][3][4] This limitation spurred the development of copper-free click chemistry, which enables bioorthogonal conjugation—chemical reactions that can occur within complex biological environments without interfering with native biochemical processes.[][5]

The leading strategy for copper-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][] This reaction leverages the high ring strain of a cyclooctyne to react spontaneously with an azide, forming a stable triazole linkage without the need for a metal catalyst.[][8] This breakthrough has made click chemistry a powerful tool for in vitro, in vivo, and ex vivo applications.[5][9][10]

The Central Role of DBCO

Among the various cyclooctynes developed for SPAAC, Dibenzocyclooctyne (DBCO), also known as Azadibenzocyclooctyne (ADIBO), has emerged as one of the most widely used reagents.[][8] Its popularity stems from a combination of high reactivity, stability, and commercial accessibility.[8]

Structure and Reactivity

DBCO is a cyclic alkyne with a structure characterized by severe deformation of the alkyne's preferred linear geometry.[][4] This creates substantial molecular tension and ring strain.[] The release of this strain provides the thermodynamic driving force for the [3+2] cycloaddition reaction with an azide.[][] This reaction is highly specific; the DBCO and azide groups react exclusively with each other, even in the presence of other functional groups like amines and thiols commonly found in biological systems.[6][11]

The SPAAC Mechanism with DBCO

The reaction between DBCO and an azide is a concerted [3+2] cycloaddition.[][8] The strained alkyne in the DBCO ring acts as a reactive dienophile that readily engages with the azide (a 1,3-dipole). This process proceeds without a catalyst under mild, physiological conditions (neutral pH, moderate temperature, aqueous environments), resulting in the formation of a stable, covalent 1,2,3-triazole bond.[]

Advantages of Using DBCO

DBCO-mediated SPAAC offers several key advantages for researchers:

-

Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with CuAAC, making it ideal for live-cell imaging and in vivo studies.[3][12]

-

High Specificity (Bioorthogonality): DBCO and azides are abiotic functional groups that do not participate in or interfere with native biological processes, ensuring minimal off-target labeling.[][8]

-

Fast Reaction Kinetics: The inherent strain of the DBCO ring allows for rapid conjugation even at low biomolecule concentrations.[]

-

Stability: DBCO reagents and their conjugates are generally stable in aqueous buffers under physiological conditions.[3][11][13] DBCO-modified proteins show only a 3-5% loss of reactivity after 4 weeks of storage at 4°C or -20°C.[3]

-

Mild Conditions: The reaction proceeds efficiently at physiological temperature and pH in aqueous environments.[11]

Quantitative Analysis of DBCO-Azide Reactions

The efficiency of a SPAAC reaction is primarily defined by its second-order rate constant (k₂). DBCO derivatives are among the fastest cyclooctynes, which is critical for achieving rapid labeling in dynamic biological systems.

Reaction Kinetics

The table below compares the reaction rates of various cyclooctynes with benzyl azide, a common model azide. DBCO (also referred to as DIBAC/ADIBO) demonstrates superior kinetics compared to many other cyclooctynes.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂), M⁻¹s⁻¹ |

| Dibenzocyclooctyne | DBCO / DIBAC / ADIBO | 0.1 - 1.0+ |

| Bicyclononyne | BCN | ~0.01 - 0.1 |

| Monofluorocyclooctyne | MFCO | ~0.11 |

| Difluorinated Cyclooctyne | DIFO | ~0.3 |

| Biarylazacyclooctynone | BARAC | >1.0 |

| Note: Rate constants can vary based on the specific derivative, solvent, buffer, pH, and temperature.[14][15][16][17] BARAC, while faster, can be less stable. |

Stability and Handling Considerations

While DBCO is highly effective, its stability and potential for side reactions must be considered for optimal experimental design.

| Parameter | Observation / Recommendation | Citation(s) |

| pH and Buffer | Reaction rates are generally faster at higher pH values. HEPES buffer (pH 7) tends to yield higher rate constants than PBS (pH 7). | [17] |

| Temperature | Reactions proceed well at room temperature or 37°C. Incubation at 4°C is also effective but may require longer reaction times (overnight). | [18] |

| Solvents | Reactions can tolerate up to 20% of organic co-solvents like DMSO or DMF if required for reagent solubility. | [3][11] |

| Thiol Reactivity | DBCO can exhibit some off-target reactivity with free thiols (e.g., cysteine residues). To prevent this, samples can be pre-treated with an alkylating agent like iodoacetamide (IAA). | [19] |

| Storage | Store DBCO-NHS esters in solid form at -20°C. In DMSO, they are stable for 2-3 months at -20°C. DBCO-labeled antibodies are stable for at least a month at -20°C. | [20] |

| Light Sensitivity | Protect fluorescently-labeled DBCO conjugates from light to prevent photobleaching. | [21] |

| Buffer Additives | CRITICAL: Do not use buffers containing sodium azide (NaN₃), as it will react with and deplete the DBCO reagent. | [3][11] |

Core Applications and Methodologies

The versatility of DBCO has led to its adoption across numerous applications in research and drug development.

Bioconjugation and Drug Development

DBCO is a cornerstone of modern bioconjugation. It is frequently used to create Antibody-Drug Conjugates (ADCs) , where a cytotoxic drug is precisely attached to a targeting antibody.[22][23] It is also integral to the synthesis of PROteolysis TArgeting Chimeras (PROTACs) , which are bifunctional molecules designed to induce the degradation of specific target proteins.[22][23]

Metabolic Labeling and Live Cell Imaging

A powerful technique involves introducing azide-functionalized metabolic precursors (e.g., azido sugars like Ac₄ManNAz) to cells.[5][13] These precursors are incorporated into biomolecules like cell-surface glycans. Subsequent addition of a DBCO-linked fluorophore allows for specific, covalent labeling of these modified cells for visualization via fluorescence microscopy.[5][24]

Surface Modification and Nanoparticle Functionalization

DBCO chemistry is used to functionalize surfaces, such as those of biosensors or microarrays, and to modify nanoparticles for targeted drug delivery.[13][22] For example, DBCO-conjugated liposomes or gold nanoparticles can be directed to tumor cells that have been metabolically labeled with azide groups, enhancing drug accumulation at the target site.[13][25]

Detailed Experimental Protocols

The following protocols provide a general framework for common DBCO applications. Optimization may be required for specific biomolecules and experimental systems.

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to a protein (e.g., an antibody) via its primary amines (lysine residues).

Materials:

-

Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester).

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification equipment (e.g., spin desalting columns or dialysis system).

Procedure:

-

Buffer Exchange: Ensure the protein solution is free of primary amine-containing buffers (like Tris or glycine) and preservatives like sodium azide. Exchange into PBS using a spin desalting column or dialysis.[20]

-

Prepare DBCO-NHS Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS Ester in anhydrous DMSO or DMF.[20]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[24][26] The final concentration of organic solvent should ideally not exceed 20%.[3]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[21][24]

-

Quenching: (Optional but recommended) Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.[24]

-

Purification: Remove excess, unreacted DBCO reagent using a spin desalting column or dialysis against a suitable storage buffer (e.g., PBS).[21]

-

Characterization (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group around 309 nm.[18][24]

-

Click Reaction: The purified DBCO-labeled protein is now ready for conjugation with an azide-modified molecule. Mix the DBCO-protein with the azide partner (typically at a 2-4x molar excess of azide) and incubate for 2-4 hours at room temperature or overnight at 4°C.[20][21]

Protocol 2: Metabolic Labeling of Cell Surface Glycans and DBCO Conjugation

This protocol outlines how to introduce azide groups onto cell surfaces via metabolic engineering and subsequently label them with a DBCO-fluorophore conjugate for imaging.

Materials:

-

Mammalian cells of interest in culture.

-

Azido sugar precursor (e.g., Ac₄ManNAz).

-

DBCO-functionalized fluorophore.

-

Live cell imaging buffer (e.g., PBS with calcium and magnesium).

Procedure: Part A: Metabolic Labeling

-

Cell Culture: Seed and culture cells to the desired confluency.

-

Precursor Incubation: Prepare a stock solution of Ac₄ManNAz in DMSO. Add the stock solution to the cell culture medium to a final concentration of 25-50 µM.[24]

-

Metabolic Incorporation: Incubate the cells for 24-48 hours to allow the azido sugar to be metabolized and incorporated into cell surface glycans.[24]

Part B: Copper-Free Click Labeling and Imaging

-

Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove residual culture medium and unincorporated azido sugar.[24]

-

DBCO Labeling: Dilute the DBCO-fluorophore conjugate in imaging buffer to the desired final concentration (e.g., 1-15 µM). Add this solution to the cells.[24][27]

-

Incubation: Incubate for 1-2 hours at 37°C in a CO₂ incubator.[24]

-

Final Washes: Remove the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound DBCO-fluorophore.[24]

-

Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.[24]

Visualizing Workflows and Pathways

Diagrams created with Graphviz help to clarify complex relationships and experimental flows.

Conclusion and Future Outlook

Dibenzocyclooctyne (DBCO) is a powerful and versatile reagent that has become indispensable for copper-free click chemistry. Its excellent balance of reactivity, stability, and bioorthogonality has enabled significant advancements in bioconjugation, live-cell imaging, and targeted drug delivery.[1][13] As research continues, the development of new DBCO derivatives with enhanced water solubility, improved kinetics, and novel functionalities will further expand the toolkit available to scientists.[8][12] The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of DBCO in their work, driving innovation in drug discovery and chemical biology.

References

- 1. creativepegworks.com [creativepegworks.com]

- 3. interchim.fr [interchim.fr]

- 4. glenresearch.com [glenresearch.com]

- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 6. interchim.fr [interchim.fr]

- 8. chempep.com [chempep.com]

- 9. licorbio.com [licorbio.com]

- 10. Copper Free Click Chemistry | Conju-Probe [conju-probe.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 13. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 14. researchgate.net [researchgate.net]

- 15. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. help.lumiprobe.com [help.lumiprobe.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. benchchem.com [benchchem.com]

- 25. hiyka.com [hiyka.com]

- 26. help.lumiprobe.com [help.lumiprobe.com]

- 27. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to DBCO-Val-Cit-OH for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO-Val-Cit-OH linker, a critical component in the development of advanced targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). We will delve into its core attributes, mechanism of action, and practical application, offering detailed experimental protocols and data to support researchers in the field.

Introduction to this compound

This compound is a heterobifunctional linker that integrates three key functionalities: a Dibenzocyclooctyne (DBCO) group, a dipeptide linker composed of Valine (Val) and Citrulline (Cit), and a hydroxyl (-OH) group for payload conjugation.[1][2] This combination of features makes it an invaluable tool for the site-specific and controlled delivery of therapeutic agents.

The core utility of this compound lies in its application in ADCs.[3] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[] Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.

The this compound linker facilitates this targeted approach through:

-

Bioorthogonal Conjugation: The DBCO group enables covalent attachment to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[5][6] This reaction is highly specific and can be performed in aqueous buffers under mild conditions, preserving the integrity of the antibody.[7]

-

Enzymatic Cleavage: The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[8][] This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[][10]

-

Payload Attachment: The hydroxyl group provides a reactive handle for the attachment of a wide range of therapeutic payloads.[11]

Mechanism of Action in Targeted Drug Delivery

The therapeutic action of an ADC utilizing a this compound linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

The process unfolds as follows:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload.[12] The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.[8]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[8]

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle within the cell that contains a variety of degradative enzymes, including Cathepsin B.[8][]

-

Enzymatic Cleavage: Inside the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the peptide bond between the valine and citrulline residues of the linker.[]

-

Payload Release: The cleavage of the Val-Cit linker initiates a self-immolative cascade, leading to the release of the active cytotoxic drug inside the cancer cell.[8][13]

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by interfering with microtubule dynamics or causing DNA damage, ultimately leading to the death of the cancer cell.[]

Quantitative Data

Table 1: Stability of Val-Cit Containing ADCs in Plasma

| ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |

| VCit ADC 3a | Human | 28 | No significant degradation | [15] |

| EVCit ADC 3c | Human | 28 | No significant degradation | [15] |

Table 2: In Vitro Efficacy of ADCs with Val-Cit Linkers

| ADC | Target Cell Line | IC50 (ng/mL) | Reference |

| ADC 5 (Exo-EVC) | NCI-N87 | 1.8 | [16] |

| ADC 11 (Mc-VC-PAB-MMAE) | NCI-N87 | 11.2 | [16] |

| ADC 12 (Linear Mc-EVC-PAB-MMAE) | NCI-N87 | 2.5 | [16] |

Note: EVCit (glutamic acid–valine–citrulline) is a modified version of the Val-Cit linker designed for improved plasma stability.[15]

Experimental Protocols

The following protocols provide a general framework for the synthesis and utilization of this compound in the preparation of ADCs. These are generalized procedures and may require optimization for specific antibodies and payloads.

Protocol 1: Synthesis of DBCO-Linker-Payload Conjugate

This protocol outlines the conjugation of the this compound linker to a payload containing a suitable functional group (e.g., an amine) for attachment to the hydroxyl group of the linker. Often, the this compound is first activated, for example, by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate reaction with the payload.[17]

Materials:

-

DBCO-Val-Cit-PABC-PNP (activated linker)[17]

-

Amine-containing payload

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase preparative HPLC

-

LC-MS and NMR for characterization

Methodology:

-

Dissolution: Dissolve the amine-containing payload in anhydrous DMF.

-

Conjugation: Add the activated DBCO-Val-Cit-PABC-PNP linker solution to the payload solution. The molar ratio will need to be optimized but a slight excess of the linker is often used.

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours.[13] Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the crude product using reverse-phase preparative HPLC to obtain the pure DBCO-linker-payload conjugate.[13]

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR.[13]

Protocol 2: Antibody Modification with an Azide Group

For site-specific conjugation, the antibody needs to be modified to incorporate an azide group. This can be achieved through various methods, including the introduction of an unnatural amino acid like p-azidophenylalanine (pAzF) during antibody expression or by reacting the antibody with an azide-containing reagent that targets specific amino acid residues.

Protocol 3: Conjugation of DBCO-Linker-Payload to Azide-Modified Antibody (Copper-Free Click Chemistry)

This protocol describes the final step of conjugating the DBCO-linker-payload to the azide-modified antibody via SPAAC.

Materials:

-

Azide-modified antibody

-

DBCO-linker-payload (dissolved in DMSO)

-

Reaction buffer (e.g., PBS, pH 7.0-7.4)

-

Purification columns (e.g., Size Exclusion Chromatography - SEC)

Methodology:

-

Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.[13]

-

Reagent Preparation: Prepare a stock solution of the DBCO-linker-payload in DMSO (e.g., 10 mM).[13]

-

Conjugation Reaction: Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the antibody solution.[18] The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain antibody integrity.[7]

-

Incubation: Incubate the reaction mixture overnight at 4°C.[18]

-

Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC).[7]

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as Hydrophobic Interaction Chromatography (HIC) and SEC are commonly used.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: General workflow for site-specific ADC synthesis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. This compound | TargetMol [targetmol.com]

- 5. chempep.com [chempep.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DBCO-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]

- 12. adcreview.com [adcreview.com]

- 13. benchchem.com [benchchem.com]

- 15. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. help.lumiprobe.com [help.lumiprobe.com]

A Deep Dive into Bioorthogonal Chemistry for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a revolutionary force in chemical biology, enabling the precise and selective modification of biomolecules in their native environments.[1][2] This powerful toolkit of chemical reactions proceeds within living systems without interfering with endogenous biochemical processes, offering unprecedented control over the labeling, tracking, and manipulation of proteins, glycans, lipids, and nucleic acids.[1][3][4] For drug development professionals and researchers, bioorthogonal chemistry provides a versatile platform for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents and novel therapeutic modalities.[5][6]

This technical guide provides a comprehensive overview of the core principles of bioorthogonal chemistry, a detailed examination of the most prominent reactions, quantitative comparisons of their kinetics, and practical experimental protocols for their implementation in bioconjugation.

Core Principles of Bioorthogonal Chemistry

To be considered bioorthogonal, a chemical reaction must adhere to a stringent set of criteria:

-

High Selectivity: The reacting partners must be mutually reactive and exhibit no cross-reactivity with the vast array of functional groups present in biological systems.[1][5]

-

Biocompatibility: The reactants, products, and any catalysts involved must be non-toxic and not perturb the normal physiology of the cell or organism.[2][7]

-

Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and ambient temperature) to be effective for in vivo applications.[1][5]

-

Stability: Both the bioorthogonal functional groups and the resulting covalent linkage must be stable in a biological context.[7]

Key Bioorthogonal Reactions in Bioconjugation

A diverse array of bioorthogonal reactions has been developed, each with its own unique characteristics and applications. The choice of reaction often depends on the specific biomolecule of interest, the desired reaction rate, and the experimental context.

Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be developed.[4][8] It involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap, resulting in the formation of a stable amide bond.[8] While highly selective, the Staudinger ligation is often limited by its relatively slow reaction kinetics.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[6][9] Its high reaction rates and yields have made it a popular choice for in vitro bioconjugation. However, the cytotoxicity of the copper catalyst has limited its widespread use in living cells and organisms.[3][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3][10] This reaction utilizes a strained cyclooctyne that reacts rapidly with an azide without the need for a metal catalyst.[10][11] The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[12] SPAAC has become a workhorse for live-cell imaging and in vivo studies.[10]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is currently the fastest known bioorthogonal reaction.[3][13] This exceptional speed makes it ideal for applications where the target biomolecule is present at low concentrations or when rapid labeling is required.[5][14] The reaction is catalyst-free and produces nitrogen gas as the only byproduct.[3]

Quantitative Comparison of Bioorthogonal Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for comparing the efficiency of different bioorthogonal reactions. A higher k₂ value indicates a faster reaction. The following tables summarize the reported rate constants for various bioorthogonal reactions.

Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Cyclooctyne (OCT) | Benzyl azide | 0.0012 |

| Difluorinated cyclooctyne (DIFO) | Benzyl azide | 0.076 |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | ~0.1 |

Data compiled from multiple sources. Rate constants can vary depending on the specific reactants and reaction conditions.[12][15]

Table 2: Second-Order Rate Constants for Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

| Dienophile | Tetrazine | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Norbornene | 3,6-dipyridyl-s-tetrazine | 2.1 |

| (E)-prop-1-en-1-ylboronic acid | 3,6-dipyridyl-s-tetrazine | 27 |

| Vinylboronic acid | 3,6-dipyridyl-s-tetrazine | 3.0 |

Data for reactions in 5% MeOH in PBS.[16]

Experimental Workflows and Signaling Pathways

Bioorthogonal chemistry enables the visualization and study of various biological processes. The following diagrams illustrate common experimental workflows and a representative signaling pathway that can be investigated using these techniques.

Detailed Experimental Protocols

The following are example protocols for common bioorthogonal labeling techniques.

Protocol 1: Metabolic Labeling of Glycoproteins with Azido Sugars followed by SPAAC

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins and subsequent labeling with a cyclooctyne-functionalized fluorescent probe.[17]

Materials:

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in medium supplemented with Ac₄ManNAz for 1-3 days to allow for metabolic incorporation of the azido sugar into glycoproteins.

-

Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30 minutes.

-

SPAAC Reaction: Incubate the cells with the cyclooctyne-fluorophore conjugate in PBS for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted probe.

-

Imaging: Mount the cells and visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Two-Step Labeling of Intracellular Proteins in Living Cells

This protocol outlines the labeling of an intracellular protein using a vinylboronic acid (VBA)-containing inhibitor and subsequent reaction with a fluorescent tetrazine.[16]

Materials:

-

HeLa cells

-

Cell culture medium

-

VBA-containing proteasome inhibitor (stock solution in DMSO)

-

Cell-permeable fluorescent tetrazine (stock solution in DMSO)

-

PBS

-

Confocal microscope

Procedure:

-

Cell Culture: Plate HeLa cells in a suitable culture dish and grow to the desired confluency.

-

Inhibitor Incubation: Treat the cells with the VBA-containing proteasome inhibitor in culture medium for 3 hours at 37°C. Include a DMSO-only control.

-

Fluorescent Tetrazine Labeling: Add the cell-permeable fluorescent tetrazine directly to the culture medium and incubate for a specified time.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Image the live cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore.

Protocol 3: Labeling of Azide-Modified Proteins with a Strained Cyclooctyne Probe

This protocol details the in vitro labeling of a purified protein that has been modified to contain an azide group.[11]

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

Cyclooctyne-probe (e.g., Cy3-PEG7-SCO) dissolved in DMSO

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in a buffer free of azide-containing compounds.

-

Prepare Labeling Reagent: Prepare a working solution of the cyclooctyne-probe in DMSO.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the cyclooctyne-probe to the protein solution. Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.

-

Purification: Remove the unreacted fluorescent probe using size-exclusion chromatography or dialysis.

-

Analysis: Analyze the labeled protein using SDS-PAGE and a fluorescence scanner.

Conclusion

Bioorthogonal chemistry offers a powerful and versatile set of tools for the selective modification of biomolecules in complex biological systems.[18] The continuous development of new reactions with faster kinetics and improved biocompatibility is expanding the applications of this technology in basic research, diagnostics, and drug development.[6] By understanding the core principles and practical considerations of different bioorthogonal reactions, researchers can harness their potential to create innovative bioconjugates and gain deeper insights into biological processes.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. escholarship.org [escholarship.org]

- 14. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

DBCO-Val-Cit-OH linker design and synthesis principles

An In-depth Technical Guide to the Design and Synthesis of the DBCO-Val-Cit-OH Linker for Antibody-Drug Conjugates

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile. An ideal linker should be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage within the target cancer cell. The this compound linker has emerged as a sophisticated solution, incorporating a strain-promoted alkyne-azide cycloaddition (SPAAC) handle for antibody conjugation and a cathepsin B-cleavable dipeptide for controlled intracellular drug release. This guide provides a detailed overview of the design principles, synthesis, and application of this linker for researchers and professionals in the field of drug development.

Core Design Principles

The this compound linker is a modular system, with each component engineered for a specific function. The strategic combination of these modules results in a linker with desirable pharmacokinetic and pharmacodynamic properties.

-

Dibenzocyclooctyne (DBCO): The Bioorthogonal Handle: The DBCO group is a cyclooctyne that serves as the bioorthogonal conjugation handle. It reacts specifically and efficiently with azide-modified antibodies via SPAAC, a type of copper-free click chemistry. This reaction is highly favored in biological systems due to its rapid kinetics and the absence of the cellular toxicity associated with copper-catalyzed reactions. The rigid structure of DBCO ensures a rapid and irreversible reaction with the azide-functionalized antibody, leading to a stable conjugate.

-

Valine-Citrulline (Val-Cit): The Protease-Cleavable Trigger: The Val-Cit dipeptide is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage is the cornerstone of the linker's targeted drug release mechanism. In the systemic circulation, where cathepsin B activity is low, the linker remains intact, minimizing off-target toxicity. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the high concentration of active cathepsin B leads to the specific cleavage of the peptide bond between citrulline and the subsequent p-aminobenzyl alcohol (PABC) spacer.

-

The Self-Immolative Spacer (PABC): Ensuring Efficient Payload Release: A p-aminobenzyl alcohol (PABC) group is frequently employed as a self-immolative spacer in conjunction with the Val-Cit trigger. Following the enzymatic cleavage of the Val-Cit dipeptide, the resulting free amine on the PABC initiates a 1,6-elimination reaction. This electronic cascade results in the release of the payload drug in its unmodified, active form, along with the formation of carbon dioxide and aza-quinone methide. This self-immolative feature is crucial as it ensures that the released drug is not encumbered by remnants of the linker, which could otherwise impair its pharmacological activity.

-

The Terminal Hydroxyl Group (-OH): A Point of Attachment: The terminal hydroxyl group on the linker serves as the attachment point for the cytotoxic payload. This attachment is typically achieved through a carbonate or carbamate bond, which is stable in circulation but is liberated during the self-immolation of the PABC spacer.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and performance of DBCO-Val-Cit linkers.

| Synthesis Step | Reactants | Solvent | Typical Yield (%) | Reference |

| Fmoc-Cit-PABC Synthesis | Fmoc-Cit-OH, p-aminobenzyl alcohol | DMF | 85-95 | |

| Fmoc-Val-Cit-PABC Synthesis | Fmoc-Val-OH, H-Cit-PABC | DMF | 80-90 | |

| DBCO-Val-Cit-PABC-PNP Synthesis | DBCO-acid, H-Val-Cit-PABC, p-nitrophenyl chloroformate | DCM/DMF | 60-75 | |

| Payload Conjugation (e.g., MMAE) | DBCO-Val-Cit-PABC-PNP, MMAE | DMA | 70-85 |

| Parameter | Value | Conditions | Reference |

| Cathepsin B Cleavage Half-life (t½) | ~15 minutes | In the presence of purified human cathepsin B | |

| Plasma Stability (human) | >95% stable after 7 days | 37°C in human plasma | |

| SPAAC Reaction Rate Constant (DBCO with azide) | ~1 M⁻¹s⁻¹ | Aqueous buffer, 37°C |

Experimental Protocols

The synthesis of a this compound linker payload conjugate is a multi-step process. The following is a representative protocol for the synthesis of a DBCO-Val-Cit-PABC-MMAE conjugate.

1. Synthesis of Fmoc-Val-Cit-PABC:

-

Materials: Fmoc-Val-OH, Fmoc-Cit-OH, p-aminobenzyl alcohol, HBTU, HOBt, DIPEA, DMF, Piperidine.

-

Procedure:

-

Fmoc-Cit-OH is coupled to p-aminobenzyl alcohol using HBTU/HOBt as coupling agents and DIPEA as a base in DMF. The reaction is monitored by TLC.

-

The Fmoc protecting group is removed using 20% piperidine in DMF.

-

The resulting H-Cit-PABC is then coupled to Fmoc-Val-OH under similar conditions (HBTU/HOBt/DIPEA in DMF).

-

The product, Fmoc-Val-Cit-PABC, is purified by flash chromatography.

-

2. Synthesis of DBCO-Val-Cit-PABC-PNP:

-

Materials: Fmoc-Val-Cit-PABC, DBCO-acid, HBTU, HOBt, DIPEA, p-nitrophenyl chloroformate, DCM, DMF.

-

Procedure:

-

The Fmoc group of Fmoc-Val-Cit-PABC is removed with 20% piperidine in DMF to yield H-Val-Cit-PABC.

-

DBCO-acid is activated with HBTU/HOBt and coupled to the free amine of H-Val-Cit-PABC in the presence of DIPEA.

-

The terminal hydroxyl group of the PABC moiety is then activated with p-nitrophenyl chloroformate to create a reactive carbonate ester for subsequent payload conjugation.

-

The final product, DBCO-Val-Cit-PABC-PNP, is purified by HPLC.

-

3. Conjugation of MMAE to the Linker:

-

Materials: DBCO-Val-Cit-PABC-PNP, MMAE (monomethyl auristatin E), DMA.

-

Procedure:

-

DBCO-Val-Cit-PABC-PNP is dissolved in DMA.

-

MMAE is added to the solution, and the reaction is stirred at room temperature.

-

The reaction is monitored by HPLC until completion.

-

The final product, DBCO-Val-Cit-PABC-MMAE, is purified by preparative HPLC.

-

4. Conjugation to an Azide-Modified Antibody:

-

Materials: Azide-modified antibody, DBCO-Val-Cit-PABC-MMAE, PBS buffer.

-

Procedure:

-

The azide-modified antibody is dissolved in PBS buffer.

-

The DBCO-linker-payload construct is added to the antibody solution.

-

The reaction mixture is incubated at room temperature or 37°C for 2-4 hours.

-

The resulting ADC is purified by size-exclusion chromatography to remove any unreacted linker-payload.

-

Visualizations

Caption: Synthetic pathway for the this compound linker.

Caption: Intracellular drug release mechanism of a Val-Cit linker-based ADC.

Caption: General experimental workflow for ADC production.

Conclusion

The this compound linker is a highly sophisticated and effective tool in the development of next-generation antibody-drug conjugates. Its design, which combines the principles of bioorthogonal chemistry with targeted enzymatic cleavage, allows for the creation of ADCs with enhanced stability and a wider therapeutic window. The modular nature of the linker also permits the facile incorporation of a variety of cytotoxic payloads, making it a versatile platform for the development of novel cancer therapeutics. A thorough understanding of the design principles and synthetic methodologies outlined in this guide is essential for researchers and scientists working to advance the field of targeted drug delivery.

An In-Depth Technical Guide to the Fundamental Properties of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of a Bioorthogonal Powerhouse

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way scientists can label and visualize biomolecules in their native environment.[1][2] Developed by Carolyn Bertozzi and colleagues in 2004, this reaction provides a robust and biocompatible method for covalently linking molecules in complex biological systems. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic metal catalyst, making it ideal for applications in living cells and whole organisms.[2][3]

The driving force behind this remarkable reaction is the immense ring strain inherent in cyclooctyne reagents.[2] This strain destabilizes the alkyne ground state, thereby lowering the activation energy of the [3+2] cycloaddition with an azide to a level that allows the reaction to proceed spontaneously under physiological conditions.[4][5] The result is a stable triazole linkage, formed with high specificity and efficiency.[3] This technical guide delves into the core principles of SPAAC, presenting quantitative kinetic data, detailed experimental protocols, and a look into its applications in research and drug development.

The Core Mechanism: A Symphony of Strain and Electronics

The fundamental mechanism of SPAAC is a Huisgen [3+2] dipolar cycloaddition.[5] In this concerted reaction, the 1,3-dipole (the azide) reacts with the dipolarophile (the strained alkyne) to form a five-membered heterocyclic ring, in this case, a triazole.[5] The key to the "strain-promoted" nature of this reaction lies in the geometry of the cyclooctyne ring. The ideal bond angle for a linear alkyne is 180°, a geometry that is severely distorted within the eight-membered ring of cyclooctyne.[6] This distortion pre-disposes the alkyne towards the bent transition state of the cycloaddition, significantly lowering the activation energy barrier.[4][5]

Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricacies of the SPAAC mechanism.[4] These studies have shown that the reaction proceeds through a concerted but asynchronous transition state.[7] The activation energy is influenced by two primary factors:

-

Distortion Energy: The energy required to deform the azide and the cyclooctyne from their ground-state geometries to the transition-state geometry.[4][7] The inherent strain of the cyclooctyne significantly reduces its contribution to the overall distortion energy.[4]

-

Interaction Energy: The favorable energetic interactions between the distorted azide and cyclooctyne in the transition state.[7]

The interplay of these two factors dictates the overall reaction rate. Strategies to accelerate SPAAC reactions have therefore focused on either increasing the ring strain of the cyclooctyne or tuning its electronic properties to enhance transition state stabilization.[8]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is a critical parameter for designing experiments, particularly in living systems where reactant concentrations are low and reaction times may be limited. A higher k₂ value indicates a faster reaction. The reaction rate is dependent on the specific structures of both the cyclooctyne and the azide, as well as the reaction conditions such as solvent and temperature.[1][9]

Second-Order Rate Constants

The following tables summarize the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard reference azide.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.15 | [1][10] |

| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | [1] |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [1][10] |

| Dibenzoazacyclooctyne | DIBAC/ADIBO | ~0.9 | [10] |

| Biarylazacyclooctynone | BARAC | ~1.1 - 3.4 | [8][10] |

| Monofluorinated Cyclooctyne | MOFO | ~4.3 x 10⁻³ | [8] |

| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² | [8] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1]

Activation Energies

The activation energy (Ea) provides a measure of the energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reaction rates. While extensive data on activation energies for a wide range of SPAAC reactions is not as readily available as rate constants, computational studies and experimental measurements have provided valuable insights. For example, the activation energy for the cycloaddition of a simple cyclooctyne with phenyl azide is significantly lower (ΔE‡ ≈ 8.0 kcal/mol) than that of a strain-free alkyne (ΔE‡ ≈ 16.2 kcal/mol).[4][6] One study investigating the effect of pH on the SPAAC of a sulfo-DBCO-amine reported Arrhenius activation energies ranging from 17.3 to 28.8 kcal/mol depending on the pH of the buffer.[11] Computational studies have also been employed to predict activation energies for various cyclooctyne-azide pairs.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of common cyclooctynes to kinetic analysis and bioconjugation.

Synthesis of Activated Cyclooctynes

The synthesis of functionalized cyclooctynes is a critical first step for their application in SPAAC. The following are generalized procedures for the synthesis of two widely used cyclooctynes, BCN and DBCO.

a) Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives

The synthesis of BCN derivatives often begins with 1,5-cyclooctadiene. A common route involves cyclopropanation followed by bromination and dehydrobromination to introduce the alkyne functionality.[12][13]

-

Cyclopropanation of 1,5-cyclooctadiene: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[13]

-

Bromination: The resulting alkene is then brominated, typically using bromine in an appropriate solvent like chloroform.[12]

-

Double Dehydrobromination: The dibromide is treated with a strong base, such as potassium tert-butoxide, to induce a double elimination, forming the strained alkyne of the BCN ring system.

b) Synthesis of Dibenzocyclooctyne (DBCO) Derivatives

The synthesis of DBCO derivatives is a multi-step process that can be optimized for large-scale preparation without the need for chromatography.[1][9] A common starting point is 2-iodobenzyl alcohol and 2-ethynylaniline.[14]

-

Sonogashira Coupling: The two starting materials are coupled via a Sonogashira reaction to form an internal alkyne.[14]

-

Cyclization: A series of reactions including protection of the aniline, semi-hydrogenation of the alkyne to a cis-alkene, oxidation of the alcohol to an aldehyde, and reductive amination leads to the formation of the eight-membered ring.[14]

-

Alkyne Formation: The final strained alkyne is typically formed through bromination of the alkene followed by a base-induced elimination.[14]

Purification of Cyclooctynes:

Purification of the final cyclooctyne product is crucial for its use in bioconjugation. Common purification techniques include silica gel column chromatography and recrystallization.[3] For bioconjugation applications, it is essential to remove any residual catalysts or reagents that could interfere with biological systems.

Kinetic Analysis of SPAAC Reactions

The determination of second-order rate constants is essential for comparing the reactivity of different cyclooctynes. The two most common methods for monitoring SPAAC reactions are UV-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

a) Kinetic Analysis by UV-Vis Spectrophotometry

This method is particularly suitable for cyclooctynes that possess a distinct chromophore, such as DBCO, which has a characteristic absorbance around 309 nm.[1][15] The reaction is monitored by observing the decrease in absorbance of the cyclooctyne as it is consumed.

-

Determine λ_max: Determine the optimal absorbance wavelength (λ_max) for the cyclooctyne derivative in the chosen buffer (e.g., PBS, HEPES).[1][15]

-

Prepare Solutions: Prepare stock solutions of the cyclooctyne and the azide in the reaction buffer.

-

Initiate Reaction: In a quartz cuvette, add a known concentration of the cyclooctyne and measure the initial absorbance. Initiate the reaction by adding a known excess of the azide and immediately begin monitoring the absorbance over time.[1]

-

Data Acquisition: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).[1]

-

Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Highly Efficient Multigram Synthesis of... [experts.mcmaster.ca]

- 10. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DBCO-Val-Cit-OH in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and safety profile. The DBCO-Val-Cit-OH linker is an advanced, cleavable linker system designed for the precise construction of ADCs.

This linker system incorporates three key elements:

-

Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly specific and bioorthogonal conjugation to an azide-modified antibody under mild, aqueous conditions, preserving the antibody's integrity.[1][2][3]

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[4][5][] This ensures that the cytotoxic payload is selectively released within the target cancer cell, minimizing systemic toxicity.[]

-

Self-Immolative Spacer (PABC): The Val-Cit moiety is typically connected to a p-aminobenzyl carbamate (PABC) spacer.[4][5] Upon cleavage of the Val-Cit peptide bond by Cathepsin B, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active cytotoxic drug.[4][8]

These application notes provide a comprehensive guide to utilizing this compound for the development of next-generation ADCs, including detailed protocols, data presentation, and visualizations of the underlying mechanisms.

Data Presentation: Reaction Parameters and Characterization

The following tables summarize key quantitative data for the successful conjugation and characterization of ADCs using the this compound linker system.

Table 1: Recommended Reaction Conditions for ADC Synthesis

| Parameter | Step 1: Payload Attachment to Linker | Step 2: Antibody Activation with DBCO-Linker-Payload | Step 3: SPAAC "Click" Reaction |

| Reagents | This compound, Payload with amine group, Activating agents (e.g., NHS, DCC) | Azide-modified Antibody, DBCO-Linker-Payload | DBCO-functionalized Antibody, Azide-modified Payload |

| Solvent | Anhydrous DMF or DMSO | Amine-free buffer (e.g., PBS, pH 7.4) | PBS or similar buffer, pH ~7.4 |

| Molar Excess | Activating Agents: 1.1 - 1.2 fold excess relative to linker | DBCO-Linker-Payload: 1.5 - 4 fold molar excess to antibody | Azide-Payload: 2 - 4 fold molar excess to antibody[1][9] |

| Concentration | N/A | Antibody: 1 - 10 mg/mL | Antibody: ~1 mg/mL |

| Temperature | Room Temperature or 4°C | 4°C or Room Temperature | 4°C or Room Temperature[1][9] |

| Duration | 4 - 16 hours | 1 - 24 hours | 2 - 24 hours (often overnight at 4°C)[3] |

| Quenching | N/A | N/A | N/A (Reaction goes to completion) |

Table 2: Linker Stability and Cleavage Data

| Parameter | Condition | Result | Reference |

| Plasma Stability (Human) | Incubation at 37°C | Stable for at least 28 days | [10] |

| Plasma Stability (Mouse) | Incubation at 37°C | >95% payload loss after 14 days (due to Ces1C) | [10][11] |

| Lysosomal Cleavage | Human Liver Lysosomes at 37°C | >80% digestion within 30 minutes | [12] |

| Cathepsin B Cleavage | In vitro assay with purified Cathepsin B | Efficient cleavage at acidic pH (5.0-6.0) | [4] |

Table 3: ADC Characterization Parameters using HIC-HPLC

| Parameter | Description | Typical Value/Observation |

| Mobile Phase A (High Salt) | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 | N/A |

| Mobile Phase B (Low Salt) | 50 mM Sodium Phosphate containing 20% Isopropanol, pH 7.0 | N/A |

| Gradient | Decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 min) | Separates species based on hydrophobicity |

| Detection | UV at 280 nm | Elution profile shows peaks for DAR 0, 2, 4, etc. |

| Average DAR | Calculated from peak areas of different drug-loaded species | Typically aimed for 2 to 4 |

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the initial step of attaching the this compound linker to a cytotoxic payload that contains a primary or secondary amine.

Materials:

-

This compound

-

Amine-containing payload

-

N,N'-Dicyclohexylcarbodiimide (DCC) or similar carbodiimide

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reverse-phase preparative HPLC

-

LC-MS and NMR for characterization

Methodology:

-

Activation of Linker: Dissolve this compound and NHS in anhydrous DMF at a molar ratio of 1:1.2.

-

Add DCC to the solution at a 1.1-fold molar excess relative to the linker.

-

Allow the reaction to proceed at room temperature for 4-6 hours.

-

Conjugation to Payload: In a separate vial, dissolve the amine-containing payload in anhydrous DMF.

-

Add the activated linker solution to the payload solution.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the pure DBCO-linker-payload conjugate.

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR. Lyophilize the purified product to obtain a solid powder for storage.

Protocol 2: Conjugation of DBCO-Linker-Payload to an Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction between the DBCO-functionalized payload and an azide-modified antibody.

Materials:

-

Azide-modified antibody (in an azide-free, amine-free buffer like PBS, pH 7.4)

-

DBCO-linker-payload conjugate (from Protocol 1)

-

Anhydrous DMSO

-

Purification columns (e.g., Size Exclusion Chromatography - SEC)

Methodology:

-

Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.

-

Reagent Preparation: Prepare a stock solution of the DBCO-linker-payload in DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add a 1.5 to 4-fold molar excess of the DBCO-linker-payload stock solution to the antibody solution.[10] Ensure the final concentration of DMSO is kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 2-4 hours with gentle mixing.[3]

-

Purification of the ADC: Remove unreacted DBCO-linker-payload and organic solvent by size exclusion chromatography (SEC) or dialysis.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the ADC's purity, homogeneity, and average DAR. The addition of the hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for the separation of different DAR species.[13]